Folic acid
Overview
Description
It is crucial for the synthesis of DNA and RNA, and it plays a significant role in the metabolism of amino acids necessary for cell division and growth . Folic acid is particularly important during periods of rapid growth, such as pregnancy and fetal development, and it is commonly used to prevent and treat folate deficiency and certain types of anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folic acid can be synthesized through a multi-step chemical process. One common method involves the reaction of p-aminobenzoyl-L-glutamic acid with 2,4,5-triamino-6-hydroxypyrimidine under acidic conditions to form this compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is then purified through crystallization and other techniques to achieve the desired quality and purity .
Chemical Reactions Analysis
Types of Reactions
Folic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is easily oxidized in solution and is sensitive to light and extreme changes in pH .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, dihydrofolate reductase (DHFR) is an enzyme that reduces this compound to its active form, tetrahydrothis compound (THF) .
Major Products Formed
The major products formed from the reactions of this compound include tetrahydrothis compound and its derivatives, such as 5-methyltetrahydrofolate and 5,10-methylenetetrahydrofolate .
Scientific Research Applications
Folic acid has a wide range of scientific research applications across various fields:
Mechanism of Action
Folic acid is biochemically inactive and must be converted to its active form, tetrahydrothis compound, by the enzyme dihydrofolate reductase (DHFR) . Tetrahydrothis compound acts as a coenzyme in various metabolic processes, including the synthesis of purines, pyrimidines, and methionine. These processes are essential for DNA and RNA synthesis and for the proper functioning of the body’s cells .
Comparison with Similar Compounds
Folic acid is often compared with other similar compounds, such as:
Folate: The natural form of vitamin B9 found in foods.
Methyltetrahydrofolate: The primary form of folate found in the blood and is involved in various metabolic processes.
This compound is unique in its stability and bioavailability, making it the preferred form for supplementation and food fortification .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
Record name | FOLIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |
Record name | Folic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID0022519 | |
Record name | Folic acid | |
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Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |
Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Record name | Folic acid | |
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Solubility |
Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |
Record name | FOLIC ACID | |
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Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Vapor Pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ | |
Record name | FOLIC ACID | |
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Mechanism of Action |
Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... | |
Record name | Folic acid | |
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Record name | FOLIC ACID | |
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Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |
CAS No. |
59-30-3 | |
Record name | FOLIC ACID | |
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Record name | Folic acid [USP:INN:BAN:JAN] | |
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Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |
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Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Melting Point |
482 °F (decomposes) (NTP, 1992), 250 °C | |
Record name | FOLIC ACID | |
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Retrosynthesis Analysis
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